

literature review of ethyl 2-amino-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: **ethyl 2-amino-1H-indole-3-carboxylate**

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An In-depth Technical Guide to **Ethyl 2-amino-1H-indole-3-carboxylate**

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and natural products.[1] Among its many derivatives, the 2-aminoindole-3-carboxylate framework has emerged as particularly significant in drug discovery. This guide focuses on a key representative of this class, **ethyl 2-amino-1H-indole-3-carboxylate**, providing a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, and its role as a precursor for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging this versatile heterocyclic scaffold.

Physicochemical Properties

Ethyl 2-amino-1H-indole-3-carboxylate is a stable solid compound. Its fundamental physicochemical properties are summarized below, providing essential data for experimental design and characterization.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	PubChem[2]
Molecular Weight	204.22 g/mol	PubChem[2]
IUPAC Name	ethyl 2-amino-1H-indole-3-carboxylate	PubChem[2]
CAS Number	6433-72-3	PubChem[2]
Melting Point	153-154°C	Echemi[3]
Boiling Point	400.1±25.0 °C at 760 mmHg	Echemi[3]
Density	1.3±0.1 g/cm ³	Echemi[3]
Polar Surface Area	68.1 Å ²	PubChem[2]
XLogP3	2.94	Echemi[3]

Synthesis and Experimental Protocols

The synthesis of **ethyl 2-amino-1H-indole-3-carboxylate** can be achieved through various routes. A notable method involves a copper-catalyzed protocol starting from N-(2-Bromophenyl)-2,2,2-trifluoroacetamide, which yields the desired product.[4] An alternative and high-throughput approach is a two-step, one-pot protocol that involves an SNAr reaction followed by a zinc and iron-mediated reductive cyclization.[1][4]

Detailed Experimental Protocol: Copper-Catalyzed Synthesis[4]

This protocol outlines the synthesis of **ethyl 2-amino-1H-indole-3-carboxylate** from a substituted N-(2-bromophenyl)-2,2,2-trifluoroacetamide.

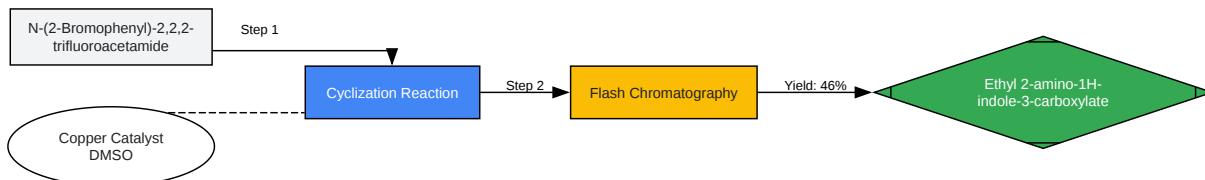
Materials:

- N-(2-Bromophenyl)-2,2,2-trifluoroacetamide
- Dimethyl sulfoxide (DMSO)

- Magnetic stirrer
- Biotage microwave vial

Procedure:

- A Biotage microwave vial is equipped with a magnetic stirrer.
- N-(2-Bromophenyl)-2,2,2-trifluoroacetamide is placed in the vial.
- DMSO (3.4 mL) is added to the vial.
- The reaction is subjected to a copper-catalyzed cyclization protocol.
- Following the reaction, the crude product is isolated.
- Purification is performed using automated flash column chromatography on a Teledyne ISCO CombiFlash NextGen 300+ system with a prepacked silica gel cartridge.
- The final product, **ethyl 2-amino-1H-indole-3-carboxylate**, is isolated. In a reported synthesis, this method resulted in a 46% yield.[4]



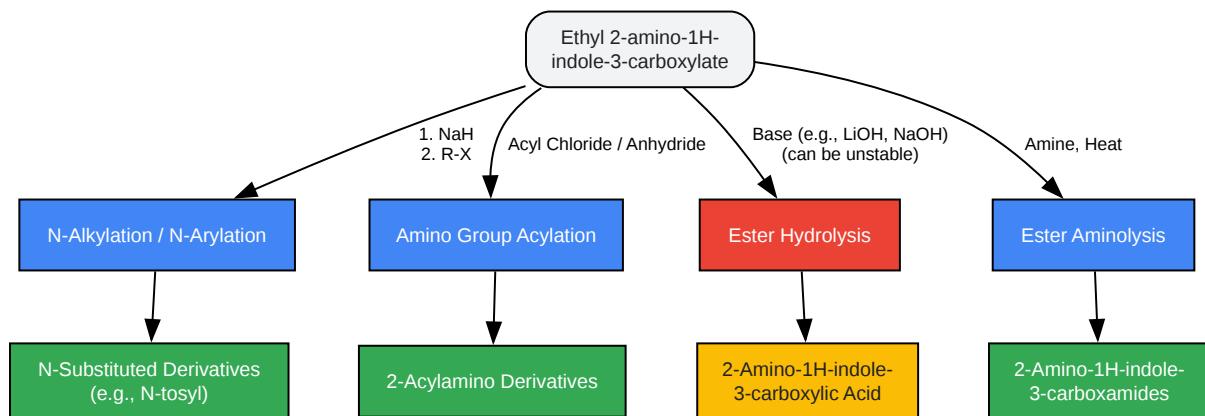
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Copper-Catalyzed Synthesis Workflow.

Chemical Reactivity and Derivatization

Ethyl 2-amino-1H-indole-3-carboxylate possesses multiple reactive sites—the indole nitrogen (N1), the amino group (C2-NH₂), and the ethyl ester—making it a versatile building block for further chemical modification.

- **N-Substitution:** The indole nitrogen can be readily deprotonated using a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF). The resulting anion can then react with various electrophiles to yield N-substituted derivatives. For instance, reaction with p-toluenesulfonyl chloride affords the N-tosylated product.[4]
- **Amino Group Reactivity:** The 2-amino group can participate in reactions typical of primary amines, such as acylation, sulfonylation, and Schiff base formation, allowing for the introduction of diverse functional groups.
- **Ester Group Modification:** The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, although this can sometimes lead to ring-opened products.[4] Alternatively, it can undergo transesterification or be converted to an amide via aminolysis.



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Key Derivatization Pathways.

Biological Activities and Applications in Drug Discovery

The 2-aminoindole-3-carboxylate scaffold is a key feature in a variety of compounds with significant therapeutic potential. While **ethyl 2-amino-1H-indole-3-carboxylate** is primarily a synthetic intermediate, its derivatives have demonstrated a broad range of biological activities.

- **GSK-3 β Inhibition:** Derivatives of ethyl indole-2-carboxylate have been synthesized and evaluated as potential inhibitors of Glycogen Synthase Kinase-3 β (GSK-3 β), a key target in neurodegenerative diseases like Alzheimer's, as well as in inflammation and type 2 diabetes mellitus.[5]
- **Anticancer Activity:** The 2-aminoindole-3-carboxamide motif is present in compounds investigated as antitumor agents.[4] For example, derivatives have been designed as p53/MDM2/MDMX antagonists for cancer treatment.[1]
- **Antimicrobial Agents:** This scaffold has been incorporated into molecules with antibacterial properties.[4]
- **HIV-1 Integrase Inhibition:** Novel indole-2-carboxylic acid derivatives have been designed and synthesized as HIV-1 integrase strand transfer inhibitors, demonstrating the scaffold's utility in developing antiviral therapies.[6]
- **Neuroprotective Effects:** Related indole derivatives have shown potential as neuroprotective agents, possibly through antioxidant mechanisms or interaction with serotonergic systems.[7]

The table below summarizes the inhibitory activity of some indole derivatives against GSK-3 β , highlighting the therapeutic potential unlocked from this core structure.

Compound ID	Structure (Modification on Indole Core)	IC ₅₀ (nM) for GSK- 3 β	Source
Aii1	5-Chloro-	98	ResearchGate[5]
Aii2	5-Nitro-	88	ResearchGate[5]
Aii3	5-Fluoro-	100	ResearchGate[5]
Aii11	5-Bromo-	76	ResearchGate[5]

Conclusion

Ethyl 2-amino-1H-indole-3-carboxylate is a highly valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and multiple points for chemical modification

allow for the creation of diverse chemical libraries. The consistent emergence of its derivatives as potent inhibitors of critical biological targets, including GSK-3 β and HIV-1 integrase, underscores its importance. For researchers and drug development professionals, this compound represents a strategic starting point for the design and synthesis of next-generation therapeutics for a wide range of diseases, from cancer and viral infections to neurodegenerative disorders.

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